Citronellol
Overview
Description
Citronellol is a naturally occurring monoterpene alcohol found in the essential oils of several plants, including species of the genera Cymbopogon (lemongrass) and Pelargonium (geraniums), characterized by its rose-like scent. It is widely utilized in fragrances, cosmetics, and as an intermediate in organic synthesis (Santos et al., 2019).
Synthesis Analysis
Several methods have been developed for the synthesis of Citronellol, ranging from chemical to biotechnological approaches. For instance, Citronellol has been synthesized through enzymatic esterification in n-hexane, showcasing lipase-catalyzed reactions achieving high yields (Claon & Akoh, 1993). Additionally, multi-enzymatic cascade systems have been employed for the selective reduction of (E/Z)-Citral to (S)-Citronellol, demonstrating the potential for industrial application due to high conversion rates and selectivity (Jia et al., 2021).
Molecular Structure Analysis
The molecular structure of Citronellol comprises a long carbon chain with an alcohol functional group, contributing to its characteristic scent and reactivity. The stereochemistry of Citronellol, including its S- and R-enantiomers, plays a crucial role in its fragrance properties and biological activities. Research has explored the synthesis and characterization of Citronellol derivatives, focusing on understanding the impact of molecular structure on its physical and chemical properties (Martinelli et al., 2023).
Chemical Reactions and Properties
Citronellol participates in various chemical reactions, including esterification and reduction, enabling the synthesis of a wide range of derivatives with applications in fragrances and as intermediates in organic synthesis. For instance, the synthesis of Citronellol esters has been achieved using lipase-catalyzed reactions, highlighting the versatility of Citronellol in chemical synthesis (Galgali et al., 2017).
Physical Properties Analysis
The physical properties of Citronellol, such as boiling point, density, and solubility, are influenced by its molecular structure. These properties are critical for its use in various applications, including perfumery and cosmetics. Studies focusing on the synthesis and application of Citronellol derivatives provide insights into its physical properties (Pandey & Srivastava, 2002).
Scientific Research Applications
Allergen in Perfumes : Citronellol is identified as a fragrance allergen in alcohol-based perfumery products, such as toilet waters and scented waters. Most analyzed products conform to safety recommendations despite containing allergens like citronellol (Łętocha & Rachwalik, 2021).
Skin Sensitizer : Citronellol is a known skin sensitizer, particularly in its autoxidized form, commonly used in consumer products for fragrance (Rudbäck et al., 2014).
Neuroprotective Activity : Citronellol exhibits neuroprotective activity, particularly in anticonvulsant effects against induced convulsions and seizures in rodents (Sousa et al., 2006).
Immunity in Cancer Patients : Citronellol, combined with certain Chinese medicinal herbs, may enhance cellular immunity in cancer patients undergoing chemotherapy or radiotherapy (Zhuang et al., 2009).
Cardiovascular Effects : Citronellol has hypotensive and vasorelaxant effects, reducing blood pressure and inducing vasodilation in rats (Bastos et al., 2009).
Pharmacological Potential : Citronellol exhibits various pharmacological activities such as antibiotic, antifungal, analgesic, and anticonvulsant effects, presenting it as a promising molecule for future studies (Santos et al., 2019).
Inhalation Effects on Body Weight : Inhalation of citronellol can affect body weight, blood lipid profile, and liver function in rats, indicating potential therapeutic uses in weight management (Batubara et al., 2015).
Patch Testing for Allergies : Citronellol is used in patch testing for allergies, particularly in its oxidized form which forms sensitizing hydroperoxides (Hagvall et al., 2020).
Essential Oil Composition : Citronellol is a major component in the essential oil of Citronella, with its concentration influenced by harvest time and weather conditions (Kakaraparthi et al., 2014).
Synthesis from Citral : Citronellol can be synthesized from citral in a multi-enzymatic cascade system, showcasing its potential in industrial applications (Jia et al., 2021).
Effects on Membrane Integrity : Citronellol disrupts membrane integrity by inducing free radical generation, leading to lipid peroxidation and cell death (Kaur et al., 2011).
Anti-inflammatory Properties : Citronellol and geraniol from geranium oil have shown inhibitory effects on nitric oxide and prostaglandin E₂ production in macrophages, suggesting anti-inflammatory activities (Su et al., 2010).
Enzyme Activity in Citronella : Citronellol influences the catalytic activity of alcohol acyltransferase in the foliage of Citronella, impacting essential oil composition (Kumar, 2020).
Cardiorespiratory Effects : β-Citronellol induces biphasic cardiovascular and respiratory effects, including hypotension and bradycardia, by recruiting airway sensory neural circuitry (Ribeiro-Filho et al., 2016).
Herbicide Activity : Citronellol, as a component of cinnamon and Java citronella essential oils, exhibits herbicidal properties, affecting plant plasma membranes and potentially acting as an alternative to chemical products (Lins et al., 2019).
Environmental Impact : Citronellol's environmental impact was assessed, revealing effects on river and soil ecosystems, including toxicity to non-target organisms like Daphnia magna and Eisenia fetida (Pino-Otín et al., 2021).
Catalytic Dehydrogenation : The catalytic dehydrogenation of β-citronellol under non-oxidative conditions using copper-based catalysts is studied for producing citronellal, important for various industries (Cunha et al., 2017).
Anticancer Activity : Citronellol shows anticancer activity by inducing mitochondrial-mediated apoptosis in human mammary tumor cells, suggesting its potential as a therapeutic agent (Rajendran et al., 2020).
Chemo-enzymatic Epoxidation : The chemo-enzymatic epoxidation of citronellol is influenced by temperature, with implications for industrial applications in fragrance and flavoring synthesis (Silva & Nascimento, 2013).
Future Directions
Citronellol has various uses, nearly all related to its flavor and smell . It is used in perfumes and as a fragrance in cleaning products . In many applications, one of the enantiomers is preferred . It is a component of citronella oil, an insect repellant . Citronellol is used as a raw material for the production of rose oxide . It is also a precursor to many commercial and potential fragrances such as citronellol acetate, citronellyl oxyacetaldehyde, citronellyl methyl acetal, and ethyl citronellyl oxalate .
properties
IUPAC Name |
3,7-dimethyloct-6-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVPMAAFGQKVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026726 | |
Record name | Citronellol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid with a sweet floral odor; [EPA BRADs] Colorless liquid with a rose-like odor; [Acros Organics MSDS], colourless oily liquid; rose-like aroma | |
Record name | 6-Octen-1-ol, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Citronellol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18996 | |
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Record name | dl-Citronellol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
224 °C, BP: 108-109 °C at 10 mm Hg; specific gravity: 1.4576 at 18/4 °C /(-)-Form/ | |
Record name | Citronellol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 200 mg/L at 25 °C, In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C, Soluble in fixed oils, propylene glycol; insoluble in glycerin, Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |
Record name | Citronellol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | dl-Citronellol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8550 g/cu cm at 20 °C, 0.850-0.860 | |
Record name | Citronellol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | dl-Citronellol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1228/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.04 [mmHg], 0.02 mm Hg at 25 °C | |
Record name | Citronellol | |
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Record name | Citronellol | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
We evaluated the effects of rose oil on the peroxisome proliferator-activated receptor (PPAR) and cyclooxygenase-2 (COX-2).Citronellol and geraniol, the major components of rose oil, activated PPAR alpha and gamma, and suppressed LPS-induced COX-2 expression in cell culture assays, although the PPARgamma-dependent suppression of COX-2 promoter activity was evident only with citronellol, indicating that citronellol and geraniol were the active components of rose oil. | |
Record name | Citronellol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
beta-CITRONELLOL, (+/-)- | |
Color/Form |
Colorless oily liquid | |
CAS RN |
106-22-9 | |
Record name | Citronellol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-22-9 | |
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Record name | Citronellol | |
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Record name | Citronellol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8779 | |
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Record name | 6-Octen-1-ol, 3,7-dimethyl- | |
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Record name | Citronellol | |
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Record name | Citronellol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.069 | |
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Record name | .BETA.-CITRONELLOL, (±)- | |
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Record name | Citronellol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
<-20 °C | |
Record name | Citronellol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6805 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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